4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one
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Overview
Description
4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one is a complex organic compound with a unique structure that includes a pyridine ring, a piperazine ring, and a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one typically involves multiple steps, including the formation of the pyridine and piperazine rings, followed by the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Piperazine Ring: This step often involves the reaction of ethylenediamine with appropriate carbonyl compounds.
Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly for conditions that may benefit from its unique chemical properties.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one: shares similarities with other pyridine and piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. The presence of the trifluoromethyl group, in particular, can significantly influence its chemical properties and interactions with biological targets.
Properties
Molecular Formula |
C18H19F3N4O3 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]pyridin-2-one |
InChI |
InChI=1S/C18H19F3N4O3/c1-12-8-14(26)9-16(27)25(12)11-17(28)24-6-4-23(5-7-24)15-3-2-13(10-22-15)18(19,20)21/h2-3,8-10,26H,4-7,11H2,1H3 |
InChI Key |
HTERQAGNQOOCRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)O |
Origin of Product |
United States |
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